molecular formula C20H22Cl2N2OS B262455 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

Cat. No. B262455
M. Wt: 409.4 g/mol
InChI Key: AZKNQSXHNRVDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a psychoactive medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at the French company Rhône-Poulenc. Since its introduction into clinical practice in the 1970s, clozapine has been shown to be effective in treating a range of psychiatric disorders, including treatment-resistant schizophrenia.

Mechanism of Action

Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of the mesolimbic dopamine pathway, which is believed to be overactive in schizophrenia. Clozapine also has an affinity for other receptors, including the histamine H1, muscarinic M1, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. However, 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol also has limitations for use in lab experiments. It has a narrow therapeutic window and can cause serious side effects, such as agranulocytosis, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of research is the development of new antipsychotic drugs that have a similar mechanism of action to 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol but with fewer side effects. Another area of research is the use of 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is a need for more research on the long-term effects of 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol on brain function and behavior.

Synthesis Methods

Clozapine is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is reacted with sodium hydride and 2-chloroethanol to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-hydroxyethyl]piperazine. This compound is then treated with thionyl chloride to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-chloroethyl]piperazine, which is finally reacted with 2,3-dichloro-1,4-thiazine to yield 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol.

Scientific Research Applications

Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia, reducing symptoms such as delusions, hallucinations, and disorganized thinking. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder.

properties

Product Name

2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

Molecular Formula

C20H22Cl2N2OS

Molecular Weight

409.4 g/mol

IUPAC Name

2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H22Cl2N2OS/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22/h1-4,11,13,18,25H,5-10,12H2

InChI Key

AZKNQSXHNRVDMX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl

Canonical SMILES

C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl

Origin of Product

United States

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